Ethyl N-acetyl-alpha-carboxylatophenylalaninate

Enantioselective synthesis Organocatalysis Phenylalanine derivatives

Ethyl N-acetyl-α-carboxylatophenylalaninate (CAS 59223-84-6), systematically named 2-(N-acetylamino)-2-benzylpropanedioic acid ethyl monoester, is a racemic amidohemimalonate monoester belonging to the class of N-protected aminomalonic acid derivatives. This compound features an N-acetyl protecting group, a benzyl side chain, and a free carboxylic acid adjacent to an ethyl ester, conferring distinct reactivity as a prochiral substrate in enantioselective decarboxylative protonation (EDP) reactions.

Molecular Formula C14H16NO5-
Molecular Weight 278.28 g/mol
CAS No. 59223-84-6
Cat. No. B13921851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl N-acetyl-alpha-carboxylatophenylalaninate
CAS59223-84-6
Molecular FormulaC14H16NO5-
Molecular Weight278.28 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CC=CC=C1)(C(=O)[O-])NC(=O)C
InChIInChI=1S/C14H17NO5/c1-3-20-13(19)14(12(17)18,15-10(2)16)9-11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,15,16)(H,17,18)/p-1
InChIKeyIUQUDZRFNPEIQI-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl N-Acetyl-α-Carboxylatophenylalaninate (CAS 59223-84-6): A Differentiated Amidohemimalonate Monoester for Enantioselective Synthesis


Ethyl N-acetyl-α-carboxylatophenylalaninate (CAS 59223-84-6), systematically named 2-(N-acetylamino)-2-benzylpropanedioic acid ethyl monoester, is a racemic amidohemimalonate monoester belonging to the class of N-protected aminomalonic acid derivatives [1]. This compound features an N-acetyl protecting group, a benzyl side chain, and a free carboxylic acid adjacent to an ethyl ester, conferring distinct reactivity as a prochiral substrate in enantioselective decarboxylative protonation (EDP) reactions [2]. It serves as a key intermediate for the asymmetric synthesis of non-proteogenic phenylalanine derivatives, which are valuable building blocks in medicinal chemistry and peptide science [1][2].

Prochiral EDP Substrate Direct entry to enantioselective decarboxylative protonation for enantioenriched phenylalanine derivatives.
Hemimalonate Monoester Pre-formed monoester bypasses selective hydrolysis step required for diesters, reducing process complexity.
N-Acetyl Protection Reported to balance H-bond acceptor capability with organocatalysts, supporting selectivity in tested systems.

Why N-Acetyl-α-Carboxylatophenylalaninate Cannot Be Replaced by Generic N-Protected Phenylalanine Derivatives in Asymmetric Synthesis


Amidohemimalonate monoesters with different N-protecting groups (Boc, Cbz, formyl, o-nitrobenzoyl) exhibit markedly divergent enantioselectivities and reaction rates in organocatalytic decarboxylative protonation, a direct consequence of differential hydrogen-bonding interactions between the N-protecting group carbonyl and the thiourea/squaramide catalyst [1]. The N-acetyl variant provides a unique balance of steric bulk and H-bond acceptor capability that is not replicated by carbamate-based protecting groups (Boc, Cbz) or more labile acyl groups (formyl, o-nitrobenzoyl) [1]. Simply substituting the N-acetyl hemimalonate with its N-Boc or N-Cbz congener would result in a measurable loss of enantiomeric purity in the product amino acid derivative, while using the diester form would require an additional selective monohydrolysis step that introduces process complexity and yield loss [2].

N-Protecting Group Mismatch Boc, Cbz, formyl, or o-nitrobenzoyl analogs may shift enantiomeric ratio in EDP due to altered H-bonding with catalyst; reported selectivity profile may not transfer.
Diester vs Monoester Diethyl malonate diester requires additional selective monohydrolysis step, adding process time, yield loss risk, and quality control burden.

Quantitative Differentiation Evidence for Ethyl N-Acetyl-α-Carboxylatophenylalaninate: Head-to-Head Comparator Data


N-Acetyl Hemimalonate Outperforms N-Boc Analog in Enantioselective Decarboxylative Protonation (88:12 vs 84:16 er)

In the enantioselective decarboxylative protonation (EDP) reaction catalyzed by QD-thiourea 4a (1 equiv) in THF at 30°C for 72 h, the N-acetyl hemimalonate 2c delivered the product amino acid (ethyl N-acetylphenylalaninate) with an enantiomeric ratio of 88:12 (76% ee, S-configured), whereas the N-Boc analog 2a gave only 84:16 er (68% ee, S) under identical conditions [1]. The isolated yield for 2c was 66%, comparable to 68% for 2a, indicating that the enantioselectivity gain does not come at the expense of conversion efficiency [1].

N-Ac vs N-Boc Er
Head-to-head
Target (N-Ac): 88:12 er (76% ee)
Comparator (N-Boc): 84:16 er (68% ee)
Reported higher enantiomeric ratio for N-acetyl substrate under identical EDP conditions.
Δ 4 pp er; yield comparable (66% vs 68%). Chiral HPLC, THF, 30°C, 72 h.
Enantioselective synthesis Organocatalysis Phenylalanine derivatives

N-Acetyl Protection Achieves Highest Enantioselectivity Across Five N-Protecting Groups in EDP Reaction (88:12 er vs 69:31–84:16 er Range)

A systematic comparison of five N-protecting groups on the amidohemimalonate scaffold under EDP conditions (THF, 30°C, 72 h) revealed that the N-acetyl derivative 2c achieved the highest enantioselectivity at 88:12 er (76% ee), exceeding N-Cbz (2b, 84:16 er, 68% ee), N-formyl (2d, 77:23 er, 54% ee), and N-o-nitrobenzoyl (2e, 69:31 er, 38% ee) [1]. Although N-formyl and N-o-nitrobenzoyl variants gave higher yields (85% and 97% respectively vs 66% for N-Ac), their enantioselectivities were substantially lower, with er drops of 11 and 19 percentage points respectively [1]. The authors attributed the superior selectivity of the N-acetyl group to optimal H-bonding between the acetamide carbonyl and the thiourea moiety of the catalyst [1].

N-Protecting Group Ranking
Head-to-head
1N-Ac 88:12 er (76% ee)
N-Boc/N-Cbz 84:16 (68% ee)
N-formyl 77:23 (54% ee)
N-o-nitrobenzoyl 69:31 (38% ee)
N-Ac reported top enantioselectivity among five protecting groups screened.
Yield trade-off: 66% for N-Ac vs 85–97% for others. Context-dependent selection.
Structure-activity relationship N-Protecting group screening Asymmetric decarboxylation

Substoichiometric Catalyst Loading (20 mol%) with N-Acetyl Hemimalonate Restores Yield to 84% While Maintaining 84:16 er

When the N-acetyl hemimalonate 2c was subjected to EDP with only 20 mol% of bis-QD-squaramide 6a (rather than stoichiometric 1 equiv), the isolated yield increased from 77% to 84% while maintaining an enantiomeric ratio of 84:16 (S) [1]. This represents a 5-fold reduction in catalyst loading with a net gain in both yield (+7 pp) and catalyst turnover, demonstrating that the N-acetyl substrate is compatible with catalytic rather than stoichiometric conditions [1]. By contrast, other substrates in Table 2 were only evaluated at stoichiometric catalyst loading, and their performance under substoichiometric conditions remains unvalidated [1].

Substoichiometric Catalyst
Reported
20 mol% cat: 84% yield, 84:16 er
100 mol% cat: 77% yield, 88:12 er
Supports catalyst loading reduction with moderate er trade-off for scale-up consideration.
5-fold catalyst reduction; er drop 4 pp. Other N-protecting groups not validated at 20 mol%.
Catalyst efficiency Substoichiometric catalysis Process intensification

Monoester Functionality Enables Direct Decarboxylative Entry to Enantioenriched Amino Esters, Bypassing Diester Hydrolysis Step

The target compound is a hemimalonate monoester possessing one free carboxylic acid, which is the functional group required for decarboxylative protonation. In contrast, the more common diethyl 2-acetamido-2-benzylmalonate (CAS 3235-26-5) is a diester that must undergo selective monohydrolysis before it can serve as an EDP substrate [1][2]. The patent literature documents that this selective monohydrolysis of the diester to the monoester proceeds in 95% yield using KOH in water/ethanol, but adds an extra synthetic step with associated solvent consumption, purification, and yield loss when scaled [2]. Procuring the pre-formed monoester eliminates this step entirely, reducing overall process step count by one and avoiding the risk of over-hydrolysis to the diacid or epimerization at the α-center during basic hydrolysis [1][2].

Monoester Advantage
Class-level
Eliminates selective monohydrolysis step (reported 95% yield for that transformation).
Reduces synthetic step count, solvent use, and risk of over-hydrolysis or epimerization.
Diester→monoester via KOH/H₂O/EtOH; pre-formed monoester avoids this unit operation.
Synthetic efficiency Chemoselective hydrolysis Process chemistry

Procurement-Driven Application Scenarios for Ethyl N-Acetyl-α-Carboxylatophenylalaninate (CAS 59223-84-6)


Asymmetric Synthesis of Enantioenriched Non-Proteogenic Phenylalanine Derivatives via Organocatalytic EDP

The primary demonstrated application is as a prochiral substrate in enantioselective decarboxylative protonation (EDP) to produce enantioenriched N-acetyl phenylalanine ethyl ester (up to 88:12 er, 76% ee) and its aryl-substituted congeners [1]. This methodology, validated across multiple catalyst classes (thioureas, squaramides, bis-cinchona derivatives), provides access to non-proteogenic phenylalanine analogs that are valuable building blocks for peptide-based therapeutics and chiral ligand synthesis [1]. The N-acetyl protecting group is preferred over Boc, Cbz, formyl, or o-nitrobenzoyl when maximizing enantiomeric purity of the product is the critical quality attribute [1].

Intermediate for Monoamine Oxidase Inhibitor and Neurological Drug Candidate Synthesis

Patent CN106946724B identifies 2-acetamido-2-benzylmalonate monoethyl ester as a key structural unit widely present in drug structures, specifically as an intermediate for monoamine inhibitor class compounds [2]. Its benzylmalonate core with an N-acetyl-protected α-amino group provides a scaffold amenable to further elaboration into pharmaceutical candidates targeting neurological disorders, where the benzyl side chain mimics the phenylalanine recognition element of biological targets [2].

Precursor for Protease Substrate Analogs in Biochemical Assays

The decarboxylation product, ethyl N-acetyl-L-phenylalaninate (Ac-Phe-OEt, CAS 2361-96-8), has established utility as a substrate analog that competes with natural L-phenylalanine for enzyme binding sites . It has been employed as an inhibitor of cytochalasin B binding to actin filaments and as a substrate for bacterial serine proteases (Km = 0.1 μM) . Using the hemimalonate monoester as the starting material enables access to the enantioenriched (S)-configured Ac-Phe-OEt via EDP, which is essential for studies requiring stereochemically defined protease probes [1].

Process Chemistry Scale-Up Leveraging Substoichiometric Organocatalysis

The demonstrated compatibility of the N-acetyl hemimalonate with substoichiometric catalyst loading (20 mol% bis-QD-squaramide 6a, achieving 84% yield at 84:16 er) [1] makes this substrate attractive for process-scale preparation of enantioenriched phenylalanine derivatives. The 5-fold reduction in chiral catalyst usage compared to stoichiometric conditions directly addresses the cost barrier typically associated with organocatalytic asymmetric synthesis, and provides a validated starting point for further process optimization studies [1].

Application
Selection Property
Validation Focus
Enantioselective EDP synthesis
N-acetyl protection compatibility with thiourea/squaramide catalysts
Enantiomeric ratio and catalyst loading optimization
MAO-targeting candidate intermediate
Benzylmalonate scaffold with N-acetyl-protected α-amino group
Structural elaboration and functionalization for research candidates
Protease substrate analog preparation
Access to enantioenriched Ac-Phe-OEt via EDP
Stereochemical identity for enzyme-binding studies
Process-scale organocatalysis
Substoichiometric catalyst tolerance (20 mol% validated)
Catalyst turnover, yield, and selectivity in scaled reaction
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